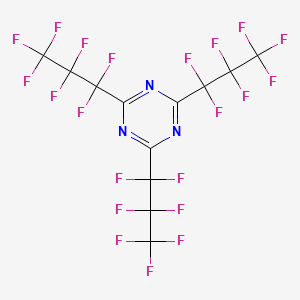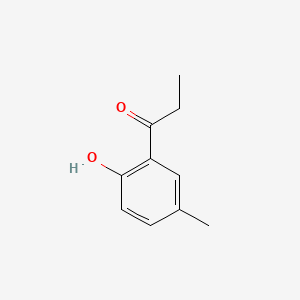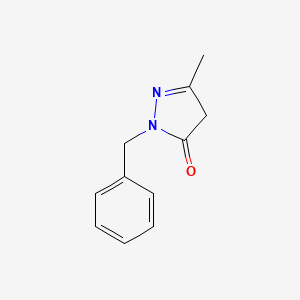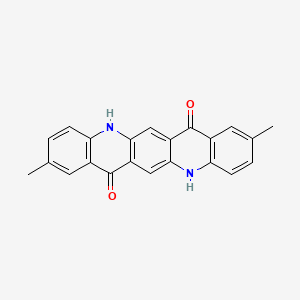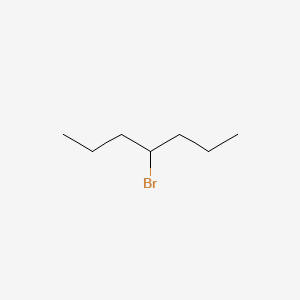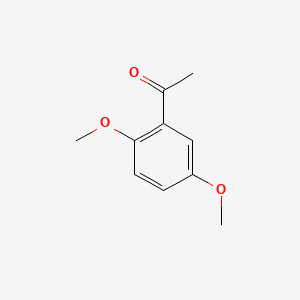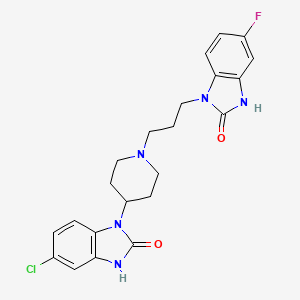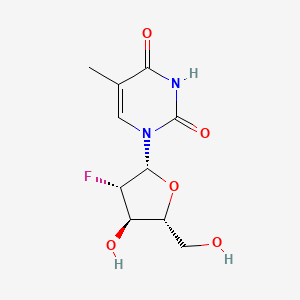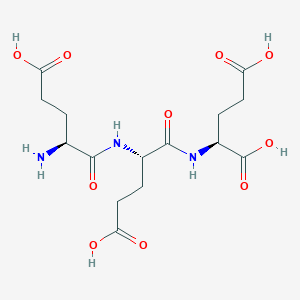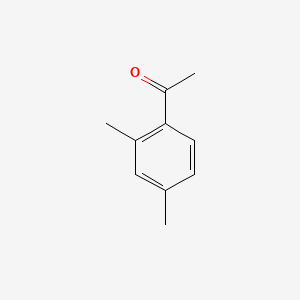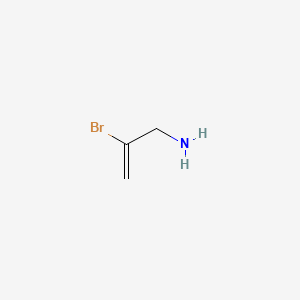
2-Bromoallylamine
Vue d'ensemble
Description
2-Bromoallylamine is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is an intermediate that can be used in the synthesis of other chemical compounds, including pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of derivatives of 2-bromoallylamine has been explored in several studies. For instance, primary 2-bromoallylamines with a siloxy substituent have been synthesized through Pd(Ph3P)4-catalyzed cyclocarbonylation, yielding siloxy-substituted 3-isopropylideneazetidin-2-ones, which are precursors to a new class of monocyclic β-lactam antibiotics . Additionally, 2-bromoamides, which are closely related to
Applications De Recherche Scientifique
Synthesis of Antibiotics
2-Bromoallylamine plays a role in the synthesis of new classes of monocyclic β-lactam antibiotics. In a study by Brickner et al. (1988), unprotected primary 2-bromoallylamines carrying a siloxy substituent underwent Pd(Ph3P)4-catalyzed cyclocarbonylation. This resulted in the formation of siloxy-substituted 3-isopropylideneazetidin-2-ones, which were desilylated to yield monocyclic β-lactam antibiotics (Brickner et al., 1988).
Organic Chemistry Applications
In the realm of organic chemistry, 2-bromoallylamine is used in various synthesis reactions. Barluenga et al. (1996) demonstrated that the treatment of secondary aliphatic 2-bromoallylamines with organolithium compounds led to saturated amines. This process involved the incorporation of the organic group of the organolithium compound at the alpha carbon, revealing important insights into bond cleavage and formation in organic synthesis (Barluenga et al., 1996).
Anti-neurodegenerative Drug Synthesis
Sudhapriya et al. (2019) explored the use of 2-bromo-N-propargylamines, prepared through A3-reaction and coupling with 2-bromo benzaldehyde, in the synthesis of diazepines as Acetylcholinesterase (AChE) inhibitors. These compounds showed potential as anti-neurodegenerative drugs, further highlighting the versatility of 2-bromoallylamine derivatives in medicinal chemistry (Sudhapriya et al., 2019).
Structural and Crystallographic Studies
Ziemniak et al. (2022) conducted structural studies on bromo-substituted derivatives of 2-deoxy-d-glucose, including 2-deoxy-2-bromo-d-glucose (2-BG), providing insight into the structural impact of bromine substitution in sugar molecules. This study is relevant to understanding the molecular and crystal structures involving bromo-substituted compounds, like 2-bromoallylamine (Ziemniak et al., 2022).
Propriétés
IUPAC Name |
2-bromoprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrN/c1-3(4)2-5/h1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSISDMYBCYBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219588 | |
| Record name | Allylamine, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoallylamine | |
CAS RN |
6943-51-7 | |
| Record name | 2-Propen-1-amine, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6943-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoallylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6943-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allylamine, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoprop-2-en-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOALLYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV82C960TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you provide an example of how 2-bromoallylamines have been utilized in organic synthesis?
A2: Palladium(0)-catalyzed cyclocarbonylation of primary 2-bromoallylamines has proven valuable in synthesizing both E and Z isomers of 3-(hydroxyisopropylidene)azetidin-2-ones. [] These compounds serve as important precursors for creating a novel class of monocyclic β-lactams. This highlights the synthetic utility of 2-bromoallylamines in accessing valuable heterocyclic compounds. []
Q2: What is the proposed mechanism for the formation of unexpected products like 1,3-diamines and hexahydropyrimidines in the reaction of 2-bromoallylamines with organolithium reagents?
A3: The proposed mechanism involves the initial formation of lithium propargylamides from 2-bromoallylamines upon reaction with organolithium compounds. [] These propargylamides are susceptible to C(propargylic)-C(acetylenic) bond cleavage induced by the organolithium reagent. This cleavage generates reactive intermediates that can further react to yield either 1,3-diamines or hexahydropyrimidines depending on the specific reaction conditions and the time allowed for the reaction to proceed. [] Trapping experiments successfully identified dilithium acetylide, supporting the proposed mechanism involving C-C bond cleavage. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




